Cas no 56969-27-8 (1-(4-methoxyphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole)
![1-(4-methoxyphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole structure](https://it.kuujia.com/scimg/cas/56969-27-8x500.png)
56969-27-8 structure
Nome del prodotto:1-(4-methoxyphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole
1-(4-methoxyphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-methoxyphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole
- BRN 1157965
- 56969-27-8
- 4,5-Dihydro-1-(4-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- 1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole, 4,5-dihydro-1-(4-methoxyphenyl)-
- DTXSID60972431
-
- Inchi: InChI=1S/C18H16N2O3/c1-21-13-8-6-12(7-9-13)18-17-19-15-4-2-3-5-16(15)20(17)10-14(23-18)11-22-18/h2-9,14H,10-11H2,1H3
- Chiave InChI: ZZTVBGGOFIFPJC-UHFFFAOYSA-N
- Sorrisi: COC1=CC=C(C=C1)C23C4=NC5=CC=CC=C5N4CC(O2)CO3
Proprietà calcolate
- Massa esatta: 308.11618
- Massa monoisotopica: 308.116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 454
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 45.5Ų
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.4
- Punto di ebollizione: 538.3°C at 760 mmHg
- Punto di infiammabilità: 279.4°C
- Indice di rifrazione: 1.695
- PSA: 45.51
1-(4-methoxyphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole Letteratura correlata
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
56969-27-8 (1-(4-methoxyphenyl)-4,5-dihydro-1H,3H-1,4-epoxy[1,4]oxazepino[4,3-a]benzimidazole) Prodotti correlati
- 5587-61-1(Triisocyanato(methyl)silane)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
